molecular formula C15H16N2O B2741880 6-Methyl-1-(3-methylphenyl)-6,7-dihydro-5H-indazol-4-one CAS No. 1260682-50-5

6-Methyl-1-(3-methylphenyl)-6,7-dihydro-5H-indazol-4-one

Cat. No.: B2741880
CAS No.: 1260682-50-5
M. Wt: 240.306
InChI Key: PBNSOVMXFOBFOZ-UHFFFAOYSA-N
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Description

6-Methyl-1-(3-methylphenyl)-6,7-dihydro-5H-indazol-4-one is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic compounds containing a pyrazole ring fused to a benzene ring. This specific compound is characterized by the presence of a methyl group at the 6th position and a 3-methylphenyl group at the 1st position of the indazole ring. The compound has garnered interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1-(3-methylphenyl)-6,7-dihydro-5H-indazol-4-one typically involves the condensation of appropriate hydrazines with ketones or aldehydes, followed by cyclization One common method involves the reaction of 3-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the indazole core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall productivity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1-(3-methylphenyl)-6,7-dihydro-5H-indazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are commonly employed.

Major Products

The major products formed from these reactions include various substituted indazoles, which can exhibit different pharmacological activities depending on the nature of the substituents introduced.

Scientific Research Applications

6-Methyl-1-(3-methylphenyl)-6,7-dihydro-5H-indazol-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Methyl-1-(3-methylphenyl)-6,7-dihydro-5H-indazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-indazole: Lacks the 3-methylphenyl group and the 6-methyl group.

    3-Phenyl-1H-indazole: Contains a phenyl group instead of a 3-methylphenyl group.

    6-Methyl-1H-indazole: Lacks the 3-methylphenyl group.

Uniqueness

6-Methyl-1-(3-methylphenyl)-6,7-dihydro-5H-indazol-4-one is unique due to the presence of both the 6-methyl and 3-methylphenyl groups, which can significantly influence its pharmacological properties and reactivity compared to other indazole derivatives. This unique substitution pattern can enhance its binding affinity to specific molecular targets and improve its overall biological activity.

Properties

IUPAC Name

6-methyl-1-(3-methylphenyl)-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10-4-3-5-12(6-10)17-14-7-11(2)8-15(18)13(14)9-16-17/h3-6,9,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNSOVMXFOBFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=NN2C3=CC=CC(=C3)C)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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